![molecular formula C5H9ClF2N2 B2710717 2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride CAS No. 2418643-91-9](/img/structure/B2710717.png)
2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride
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Overview
Description
“2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride” is a chemical compound with the IUPAC name 1,1-difluoro-5,6-diazaspiro[2.4]heptane hydrochloride . It has a molecular weight of 170.59 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Synthesis Analysis
The synthesis of this compound and its analogs has been reported in various studies . For example, Magnien and Tom reported a degage cyclization to 7-methyl-5,6-diazaspiro[2.4]hept-6-en-4-one . Wamhoff and Korte also reported the synthesis of this compound and other analogs without isolation of intermediate .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8F2N2.ClH/c6-5(7)1-4(5)2-8-9-3-4;/h8-9H,1-3H2;1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been reported that the reaction of 2,2-difluoroMCP with some diazoalkanes gave a mixture of two regioisomers of 1,1-difluoro-5,6-diazaspiro[2.4]hept-5-enes derivatives .Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 170.59 .Scientific Research Applications
Synthesis and Structural Insights
Synthetic Methodologies and Derivatives : The synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes showcases the versatility of spirocyclic compounds, where dihalocarbene addition across the exocyclic double bond of 3-alkylidene-1,2-diazetidines leads to high yields of these spirocycles. Notably, difluorocarbene, generated from TMSCF3/NaI, produces these compounds with high stereospecificity. This methodology facilitates the creation of larger 1,2-diazaspiro[3.3]heptanes via [2 + 2] cycloaddition with tetracyanoethylene (TCNE), yielding products in up to 99% efficiency (Pancholi et al., 2018).
Functionalized Derivatives for Drug Discovery : Novel angular azaspiro[3.3]heptanes have been synthesized, including gem-difluoro and gem-dimethyl variants. The process enables high-yield production of these angular 1,6-diazaspiro[3.3]heptane modules, alongside a practical one-pot synthesis of 5-oxo-2-azaspiro[3.3]heptanes. These methodologies are conducive to generating building blocks for drug discovery, either as part of a library or on an individual preparative scale (Guérot et al., 2011).
Applications in Organic Synthesis
Building Blocks for Aryl Amination Reactions : The synthesis of 2,6-diazaspiro[3.3]heptane building blocks has been streamlined, demonstrating their utility as structural surrogates for piperazine in arene amination reactions. This simplifies the generation of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes, showcasing the practical application of these spirocyclic compounds in organic synthesis (Burkhard & Carreira, 2008).
Spirocyclic Ligands in Coordination Chemistry : Spirocyclic sulfur and selenium ligands have been investigated as molecular rigid rods for the coordination of transition metal centers. These studies reveal the structural and electronic properties of spirocyclic compounds when interacting with metals, underscoring their potential in developing novel coordination complexes (Petrukhina et al., 2005).
Safety and Hazards
properties
IUPAC Name |
2,2-difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N2.ClH/c6-5(7)1-4(5)2-8-9-3-4;/h8-9H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHGHZDJYLYIRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C1(F)F)CNNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride | |
CAS RN |
2418643-91-9 |
Source
|
Record name | 1,1-difluoro-5,6-diazaspiro[2.4]heptane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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